Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide
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Overview
Description
Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the cyanamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide exerts its effects involves interactions with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyanamide moiety may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]carbamate
- Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]thiocyanate
Uniqueness
Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide is unique due to the presence of the cyanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5OS/c1-2-12(5-8)3-4-14-7-9-6(13)10-11-7/h2-4H2,1H3,(H2,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWYAWLMOFEJHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCSC1=NNC(=O)N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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